

Technical Guide: Molecular Weight, Formula, and Characterization of CAS 107411-49-4

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Compound of Interest

Compound Name:	1-[4-(3-methylbutoxy)phenyl]ethan-1-amine
CAS No.:	107411-49-4
Cat. No.:	B6142698

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Executive Summary

CAS 107411-49-4, chemically known as **1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine**, is a primary benzylic amine featuring a para-substituted isopentyloxy ether group.^{[1][2][3][4][5]} It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators. Its structural motif—combining a chiral ethylamine handle with a lipophilic ether tail—makes it an ideal scaffold for optimizing pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability.

This guide details the physicochemical properties, synthesis pathways, and rigorous analytical protocols required for the characterization of this compound in a drug development context.

Chemical Identity & Physicochemical Properties^[6] ^{[7][8][9][10][11]}

Core Identity

Parameter	Technical Specification
CAS Registry Number	107411-49-4
IUPAC Name	1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine
Synonyms	4-(3-Methylbutoxy)- α -methylbenzylamine; 1-(4-Isopentyloxyphenyl)ethylamine
Molecular Formula	C ₁₃ H ₂₁ NO
Molecular Weight (Average)	207.31 g/mol
Monoisotopic Mass	207.1623 g/mol
SMILES	<chem>CC(N)C1=CC=C(OCCC(C)C)C=C1</chem>
InChI Key	Predicted based on structure

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para positions:

- Position 1: An ethylamine group (-CH(NH₂)CH₃), which introduces a chiral center. CAS 107411-49-4 typically refers to the racemic mixture. The specific enantiomers have distinct CAS numbers:
 - (R)-isomer: CAS 1212308-53-6[1][2][6]
 - (S)-isomer: CAS 1212318-00-7[2][5][6]
- Position 4: A 3-methylbutoxy (isopentyloxy) ether chain, providing lipophilicity.

Physicochemical Profile (Predicted)

- LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic, suitable for CNS penetration).
- pKa (Conjugate Acid): ~9.5 (Typical for primary alkyl amines; predominantly protonated at physiological pH).
- Boiling Point: ~310°C at 760 mmHg.

- Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); limited solubility in neutral water, highly soluble in acidic aqueous buffers.

Synthesis & Production Workflow

The synthesis of CAS 107411-49-4 typically follows a reductive amination pathway or a nucleophilic substitution sequence. The most robust industrial route involves the conversion of the corresponding acetophenone derivative.

Reaction Pathway Diagram



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Figure 1: Synthetic pathway from commodity starting materials to the target amine.

Detailed Protocol: Reductive Amination

- Alkylation: React 4-hydroxyacetophenone with 1-bromo-3-methylbutane in DMF using Potassium Carbonate (K_2CO_3) as a base at $80^\circ C$ to form the ether linkage.
- Oximation (Alternative): Convert the ketone to an oxime using Hydroxylamine hydrochloride ($NH_2OH \cdot HCl$).
- Reduction: Reduce the oxime or perform direct reductive amination on the ketone using Ammonium Acetate (NH_4OAc) and Sodium Cyanoborohydride ($NaCNBH_3$) in methanol.
- Purification: Acid-base extraction followed by vacuum distillation or recrystallization as a hydrochloride salt.

Analytical Characterization Protocols

To ensure the integrity of CAS 107411-49-4 for research use, a multi-modal analytical approach is required.

A. High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity and quantify related impurities (e.g., unreacted ketone).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring)
Retention Time	~8.5 min (Predicted based on hydrophobicity)

B. Chiral HPLC (Enantiomeric Excess)

Since the CAS refers to the racemate, separating the (R) and (S) enantiomers is critical for asymmetric synthesis applications.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Mode: Isocratic.
- Expectation: Baseline separation of (R) and (S) isomers.

C. Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and identity.

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

- Parent Ion $[M+H]^+$: 208.17 m/z.
- Fragmentation Pattern:
 - Loss of Ammonia (-17): ~191 m/z.
 - Cleavage of Ether alkyl chain: Characteristic tropylium-like ions.

Biological & Pharmacological Context[1][3][11][12] [13]

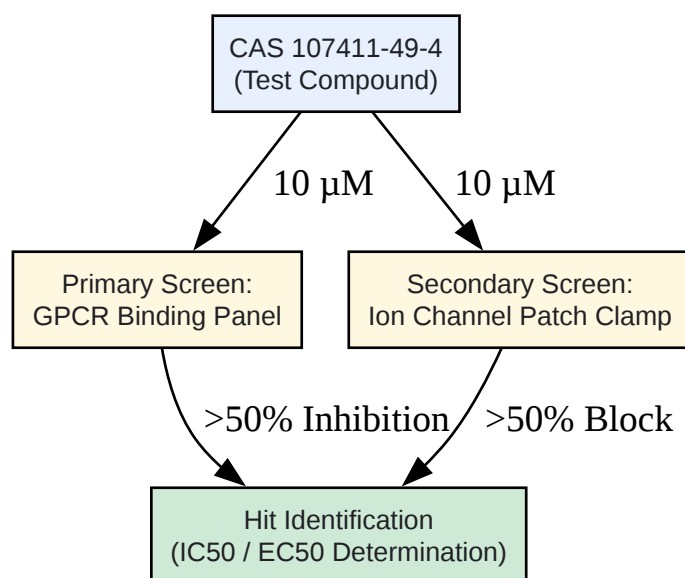
While CAS 107411-49-4 is primarily a building block, its structural pharmacophore is relevant to several therapeutic classes.

Mechanism of Action (Scaffold Level)

The 1-phenyl-ethan-1-amine core is a "privileged structure" in medicinal chemistry, often functioning as a pharmacophore for:

- Calcimimetics: Similar to the structure of Cinacalcet, which modulates the Calcium-Sensing Receptor (CaSR). The lipophilic tail mimics the naphthyl/hydrophobic domain required for allosteric binding.
- Monoamine Transporter Inhibitors: The structural homology to amphetamine derivatives suggests potential affinity for DAT/NET/SERT transporters, necessitating off-target screening during drug development.
- Trace Amine-Associated Receptors (TAARs): Primary amines with lipophilic tails are classic ligands for TAAR1, involved in metabolic regulation.

Biological Evaluation Workflow



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Figure 2: Standard screening cascade for bioactive amine scaffolds.

Handling & Stability

- Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Stability: Stable for >2 years if protected from moisture and CO₂ (amines readily form carbamates in air).
- Safety: Irritant. Wear standard PPE (gloves, goggles). In case of contact, wash with dilute acetic acid or water.

References

- PubChem Database. Compound Summary for CAS 107411-49-4. National Center for Biotechnology Information. Available at: [\[Link\]](#)
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Sources

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- 2. [59528-29-9|\(4-Butoxyphenyl\)methanamine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
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